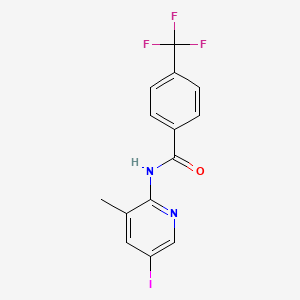
N-(2-(2-Furyl)vinyl)-N'-isopropylurea
Overview
Description
N-(2-(2-Furyl)vinyl)-N’-isopropylurea is an organic compound that features a furan ring, a vinyl group, and an isopropylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Furyl)vinyl)-N’-isopropylurea typically involves the reaction of 2-furyl vinyl ketone with isopropylamine and a urea derivative. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N-(2-(2-Furyl)vinyl)-N’-isopropylurea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Furyl)vinyl)-N’-isopropylurea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The vinyl group can be reduced to form saturated derivatives.
Substitution: The isopropylurea moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Saturated derivatives of the vinyl group.
Substitution: Substituted urea derivatives with different functional groups.
Scientific Research Applications
N-(2-(2-Furyl)vinyl)-N’-isopropylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(2-Furyl)vinyl)-N’-isopropylurea involves its interaction with specific molecular targets and pathways. The furan ring and vinyl group can interact with various enzymes and receptors, leading to biological effects. The isopropylurea moiety can form hydrogen bonds and other interactions with target molecules, enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
2-Furyl vinyl ketone: A precursor in the synthesis of N-(2-(2-Furyl)vinyl)-N’-isopropylurea.
Isopropylurea derivatives: Compounds with similar urea moieties but different substituents.
Uniqueness
N-(2-(2-Furyl)vinyl)-N’-isopropylurea is unique due to the combination of the furan ring, vinyl group, and isopropylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(E)-2-(furan-2-yl)ethenyl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)12-10(13)11-6-5-9-4-3-7-14-9/h3-8H,1-2H3,(H2,11,12,13)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAJKOQJOHNENW-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC=CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)N/C=C/C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B3140507.png)
![1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol](/img/structure/B3140513.png)

![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B3140551.png)
![1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B3140552.png)
![Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate](/img/structure/B3140558.png)
![1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B3140563.png)
![N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B3140569.png)
![2-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetic acid](/img/structure/B3140570.png)
![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B3140571.png)



